molecular formula C25H32N2O3S B247352 (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE

(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE

Cat. No.: B247352
M. Wt: 440.6 g/mol
InChI Key: XBHJAHLNBMXZEM-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound that features a piperidine ring structure

Preparation Methods

The synthesis of (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter release.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, as it can modulate neurotransmitter levels in the brain, influencing mood and behavior.

Comparison with Similar Compounds

(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C25H32N2O3S

Molecular Weight

440.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2

InChI Key

XBHJAHLNBMXZEM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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